molecular formula C15H19FN2O3S2 B2847256 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1219906-63-4

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2847256
CAS No.: 1219906-63-4
M. Wt: 358.45
InChI Key: QFIHVTNGIHUING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C15H19FN2O3S2 and its molecular weight is 358.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cancer cells, leading to cell death.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and, ultimately, cell death .

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S2/c16-12-1-3-13(4-2-12)22-11-15(19)17-7-9-18(10-8-17)23(20,21)14-5-6-14/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHVTNGIHUING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.